molecular formula C13H16INO3 B295102 2-Morpholin-4-ylethyl 2-iodobenzoate

2-Morpholin-4-ylethyl 2-iodobenzoate

Cat. No.: B295102
M. Wt: 361.17 g/mol
InChI Key: BWTGWLIPVCMJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholin-4-ylethyl 2-iodobenzoate is a benzoic acid derivative featuring a morpholine moiety linked via an ethyl ester group to the 2-iodobenzoate backbone. The compound combines the electron-withdrawing iodine substituent at the ortho position of the aromatic ring with the morpholine group, a six-membered amine-containing heterocycle known for its solubility-enhancing and pharmacophore-modulating properties.

Properties

Molecular Formula

C13H16INO3

Molecular Weight

361.17 g/mol

IUPAC Name

2-morpholin-4-ylethyl 2-iodobenzoate

InChI

InChI=1S/C13H16INO3/c14-12-4-2-1-3-11(12)13(16)18-10-7-15-5-8-17-9-6-15/h1-4H,5-10H2

InChI Key

BWTGWLIPVCMJDD-UHFFFAOYSA-N

SMILES

C1COCCN1CCOC(=O)C2=CC=CC=C2I

Canonical SMILES

C1COCCN1CCOC(=O)C2=CC=CC=C2I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 2-Iodobenzoate Esters

The 2-iodobenzoate moiety is a common scaffold in organic synthesis. Key comparisons include:

Compound Substituent/Modification Key Properties/Applications Reference
Methyl 2-iodobenzoate Methyl ester Used in Suzuki-Miyaura cross-coupling for polymer synthesis; exhibits moderate reactivity.
(E)-2-(p-Tolyloxy)octa-2,7-dien-1-yl 2-iodobenzoate p-Tolyloxy and diene substituents High-yield synthesis (82%); amorphous solid; used in alkynylation and functional group coupling.
2-Nitrobenzoate (2NBA) Nitro group at ortho position Bioreporter activity in bacterial systems; structurally distinct due to nitro vs. iodo groups.
2-Chlorobenzoate Chlorine substituent Lacks bioreporter induction; highlights iodine's unique role in electronic and steric effects.

Key Observations :

  • Electronic Effects : The iodine atom in 2-iodobenzoate derivatives enhances electrophilic aromatic substitution reactivity compared to chloro or nitro analogs, though nitro groups dominate in bioreporter applications .
  • Steric Influence : The bulky iodine atom may hinder interactions in biological systems, explaining the lack of bioreporter activity in 2-iodobenzoate versus 2-nitrobenzoate .
Morpholine-Containing Derivatives

Morpholine is often incorporated to improve solubility or modulate pharmacokinetics. Examples include:

  • Morpholin-4-yl ethyl esters : These derivatives are less explored in the provided evidence but are inferred to exhibit enhanced solubility in polar solvents compared to alkyl esters (e.g., methyl or octyl esters).
  • Morpholine-functionalized polymers : highlights the use of 2-iodobenzoate esters in conjugated polymer synthesis, where morpholine could theoretically alter charge transport properties .
Physicochemical Properties
  • Physical State : Most 2-iodobenzoate esters form colorless amorphous solids, as seen in .
  • Spectroscopic Data :
    • NMR : ¹H NMR of 2-iodobenzoate derivatives typically shows aromatic protons downfield-shifted due to iodine's electronegativity (e.g., 8.0–8.5 ppm for ortho protons) .
    • IR : Stretching frequencies for ester carbonyl (∼1700 cm⁻¹) and C-I bonds (∼500 cm⁻¹) are characteristic .

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